

Cross-reactivity of avermectin antibodies with 5-O-Demethyl-28-hydroxy-Avermectin A1a

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Compound of Interest

Compound Name: 5-O-Demethyl-28-hydroxy-Avermectin A1a

Cat. No.: B15584996

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Comparative Analysis of Avermectin Antibody Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of commercially available avermectin antibodies with various avermectin analogues. Due to the structural similarities among avermectin compounds, understanding the cross-reactivity of antibodies is crucial for the development of specific and reliable immunoassays. This document summarizes available cross-reactivity data and provides a detailed experimental protocol to assess the cross-reactivity of avermectin antibodies with other compounds, such as the metabolite **5-O-Demethyl-28-hydroxy-Avermectin A1a**.

Quantitative Cross-Reactivity Data

The cross-reactivity of avermectin antibodies with different avermectin analogues is a critical factor in the specificity of an immunoassay. The following table summarizes cross-reactivity data from various studies. It is important to note that these values are highly dependent on the specific antibody and the experimental conditions of the assay. Therefore, direct comparison across different studies should be done with caution.

Table 1: Cross-Reactivity of Avermectin Antibodies with Various Avermectin Analogs. The data is compiled from multiple sources and presented as a percentage of the reactivity with the primary antigen. IC50 values, the concentration of the analyte that causes 50% inhibition, are also provided where available. A lower IC50 value indicates a higher binding affinity.

Compound	Structural Class	Cross-Reactivity (%)	IC50 (ng/mL)
Avermectin B1a	Avermectin	100	Varies by assay
Ivermectin	Avermectin	100[1]	0.770[2], 13.10[3]
Abamectin	Avermectin	60[1]	0.491[2], 3.05[3]
Doramectin	Avermectin	9[1]	61.00[3]
Eprinomectin	Avermectin	58[1]	38.96[3]
Emamectin	Avermectin	112[1]	14.38[3]
Moxidectin	Milbemycin	<1[2]	Negligible CR[3]
5-O-Demethyl-28-hydroxy-Avermectin A1a	Avermectin Metabolite	Data not available	Data not available

Data for **5-O-Demethyl-28-hydroxy-Avermectin A1a** is not currently available in the reviewed literature and would need to be determined experimentally.

Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment

This protocol outlines a standard procedure for determining the cross-reactivity of an avermectin antibody with various avermectin analogues, including **5-O-Demethyl-28-hydroxy-Avermectin A1a**, using a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA).

Materials:

- 96-well microtiter plates

- Avermectin-protein conjugate (coating antigen)
- Avermectin monoclonal or polyclonal antibody
- Avermectin standards (including Avermectin A1a and **5-O-Demethyl-28-hydroxy-Avermectin A1a**)
- Goat anti-mouse/rabbit IgG-HRP conjugate
- Coating Buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)
- Phosphate Buffered Saline (PBS)
- Washing Buffer (PBST: PBS with 0.05% Tween 20)
- Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
- Substrate Solution (TMB)
- Stop Solution (e.g., 2 M H₂SO₄)
- Microplate reader

Procedure:

- Coating: Dilute the avermectin-protein conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with Washing Buffer.
- Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.
- Washing: Wash the plate three times with Washing Buffer.
- Competitive Reaction:
 - Prepare serial dilutions of the avermectin standards and the test compounds (e.g., **5-O-Demethyl-28-hydroxy-Avermectin A1a**) in PBS.

- In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the diluted avermectin antibody for 30 minutes at 37°C.
- Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C.
- Washing: Wash the plate three times with Washing Buffer.
- Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
- Washing: Wash the plate five times with Washing Buffer.
- Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
- Stopping the Reaction: Add 50 µL of Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

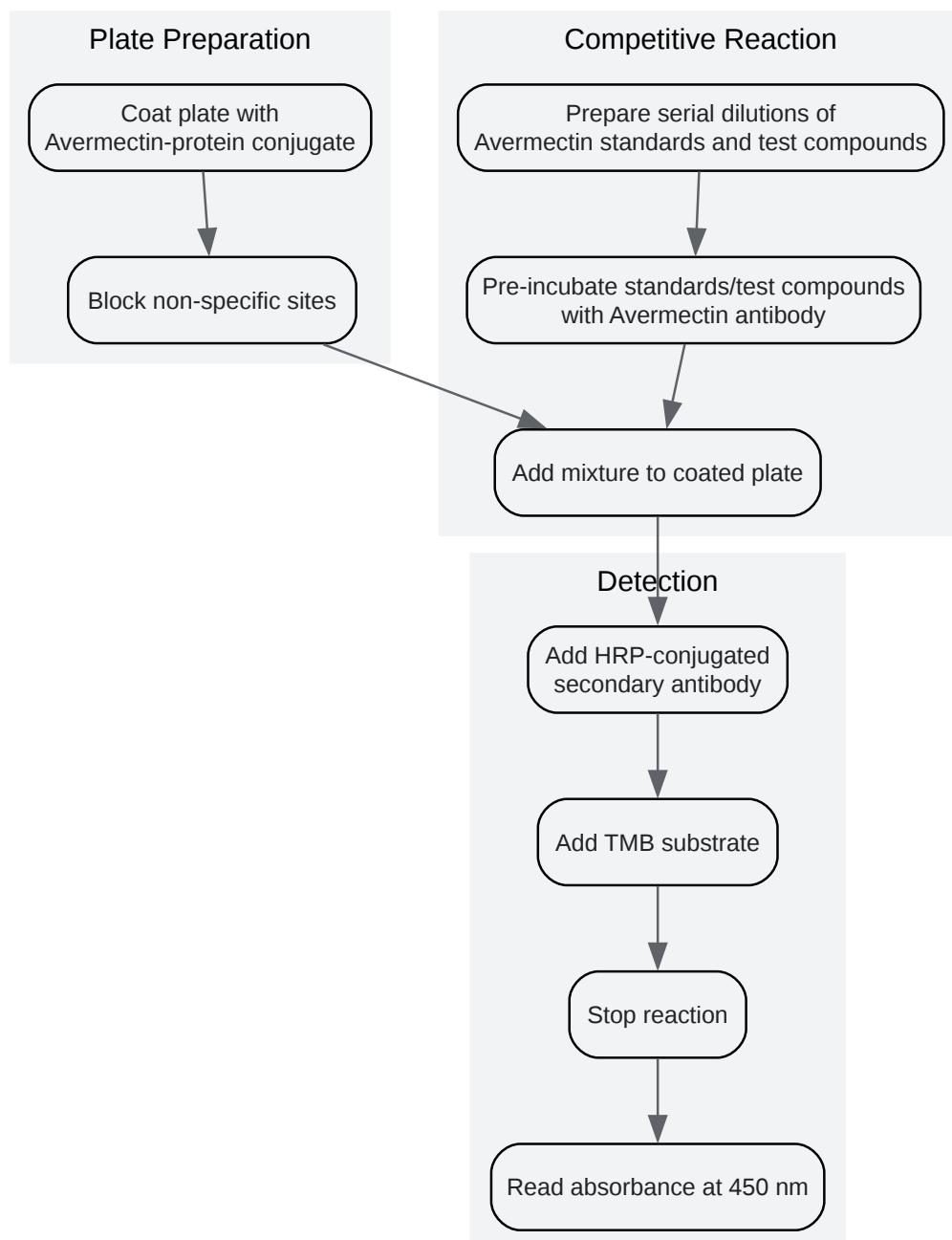
Data Analysis:

- Plot a standard curve of absorbance versus the logarithm of the Avermectin A1a concentration.
- Determine the IC50 value for Avermectin A1a and each of the test compounds from their respective inhibition curves.
- Calculate the cross-reactivity (CR) using the following formula: CR (%) = (IC50 of Avermectin A1a / IC50 of test compound) x 100

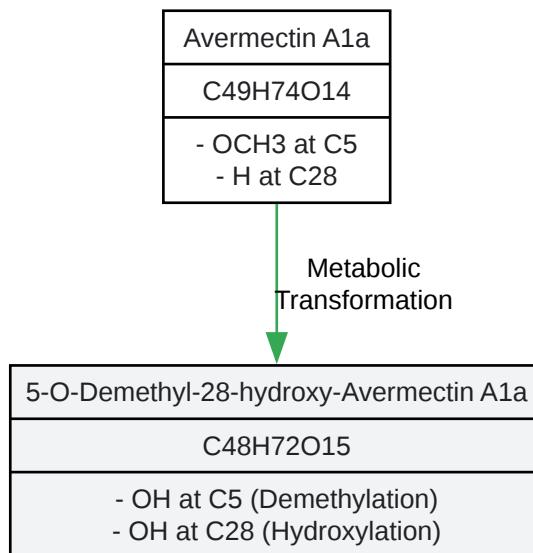
Visualizations

To aid in the understanding of the experimental workflow and the structural relationships of the compounds, the following diagrams are provided.

Experimental Workflow for Cross-Reactivity Assessment



Structural Relationship of Avermectin A1a and its Metabolite

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